molecular formula C22H23N3O3S B2951065 4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 864939-52-6

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2951065
CAS No.: 864939-52-6
M. Wt: 409.5
InChI Key: VWVGBONTQSAJGC-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a benzyl(ethyl)sulfamoyl group and a 6-methylpyridin-2-yl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl(ethyl)sulfamoyl group is introduced through a sulfonation reaction, while the 6-methylpyridin-2-yl group is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and pyridine groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and various pyridine derivatives, depending on the specific reaction pathway.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
  • 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-25(16-18-9-5-4-6-10-18)29(27,28)20-14-12-19(13-15-20)22(26)24-21-11-7-8-17(2)23-21/h4-15H,3,16H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGBONTQSAJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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